molecular formula C19H18Cl2N2O3 B3449567 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(2,5-DICHLOROBENZOYL)PIPERAZINE

1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(2,5-DICHLOROBENZOYL)PIPERAZINE

Cat. No.: B3449567
M. Wt: 393.3 g/mol
InChI Key: DZFKWDIISCWDRG-UHFFFAOYSA-N
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Description

1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(2,5-DICHLOROBENZOYL)PIPERAZINE is a complex organic compound that features a benzodioxole moiety and a dichlorobenzoyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(2,5-DICHLOROBENZOYL)PIPERAZINE typically involves multiple steps. One common approach is to start with the preparation of the benzodioxole moiety, followed by the introduction of the piperazine ring and the dichlorobenzoyl group. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(2,5-DICHLOROBENZOYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce different functional groups into the molecule.

Scientific Research Applications

1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(2,5-DICHLOROBENZOYL)PIPERAZINE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: It could be explored for its potential therapeutic effects, including anticancer or antimicrobial properties.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(2,5-DICHLOROBENZOYL)PIPERAZINE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: This compound shares the benzodioxole moiety but lacks the piperazine and dichlorobenzoyl groups.

    3-(1,3-Benzodioxol-5-yl)-2-cyano-N-ethylacrylamide: This compound also contains the benzodioxole moiety but has different functional groups attached.

Uniqueness

1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(2,5-DICHLOROBENZOYL)PIPERAZINE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(2,5-dichlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2N2O3/c20-14-2-3-16(21)15(10-14)19(24)23-7-5-22(6-8-23)11-13-1-4-17-18(9-13)26-12-25-17/h1-4,9-10H,5-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZFKWDIISCWDRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(2,5-DICHLOROBENZOYL)PIPERAZINE
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1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(2,5-DICHLOROBENZOYL)PIPERAZINE
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1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(2,5-DICHLOROBENZOYL)PIPERAZINE
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1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(2,5-DICHLOROBENZOYL)PIPERAZINE
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1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(2,5-DICHLOROBENZOYL)PIPERAZINE
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1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(2,5-DICHLOROBENZOYL)PIPERAZINE

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